Cas no 2034611-85-1 (2-phenoxy-N-(thiophen-2-yl)(thiophen-3-yl)methylacetamide)

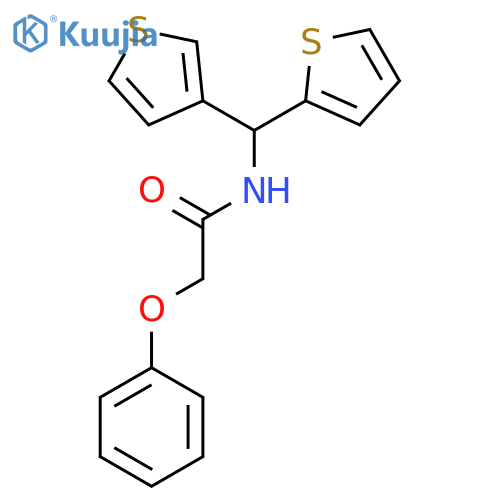

2034611-85-1 structure

商品名:2-phenoxy-N-(thiophen-2-yl)(thiophen-3-yl)methylacetamide

2-phenoxy-N-(thiophen-2-yl)(thiophen-3-yl)methylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-phenoxy-N-(thiophen-2-yl)(thiophen-3-yl)methylacetamide

- 2-phenoxy-N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide

- AKOS026697393

- 2034611-85-1

- F6556-8707

- 2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide

- 2-phenoxy-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide

-

- インチ: 1S/C17H15NO2S2/c19-16(11-20-14-5-2-1-3-6-14)18-17(13-8-10-21-12-13)15-7-4-9-22-15/h1-10,12,17H,11H2,(H,18,19)

- InChIKey: JSIOCPDKUAHMCW-UHFFFAOYSA-N

- ほほえんだ: S1C=CC=C1C(C1=CSC=C1)NC(COC1C=CC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 329.05442107g/mol

- どういたいしつりょう: 329.05442107g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 361

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 94.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

2-phenoxy-N-(thiophen-2-yl)(thiophen-3-yl)methylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6556-8707-5μmol |

2-phenoxy-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide |

2034611-85-1 | 5μmol |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6556-8707-1mg |

2-phenoxy-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide |

2034611-85-1 | 1mg |

$54.0 | 2023-09-08 | ||

| Life Chemicals | F6556-8707-10mg |

2-phenoxy-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide |

2034611-85-1 | 10mg |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6556-8707-25mg |

2-phenoxy-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide |

2034611-85-1 | 25mg |

$109.0 | 2023-09-08 | ||

| Life Chemicals | F6556-8707-30mg |

2-phenoxy-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide |

2034611-85-1 | 30mg |

$119.0 | 2023-09-08 | ||

| Life Chemicals | F6556-8707-20μmol |

2-phenoxy-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide |

2034611-85-1 | 20μmol |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6556-8707-40mg |

2-phenoxy-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide |

2034611-85-1 | 40mg |

$140.0 | 2023-09-08 | ||

| Life Chemicals | F6556-8707-2mg |

2-phenoxy-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide |

2034611-85-1 | 2mg |

$59.0 | 2023-09-08 | ||

| Life Chemicals | F6556-8707-20mg |

2-phenoxy-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide |

2034611-85-1 | 20mg |

$99.0 | 2023-09-08 | ||

| Life Chemicals | F6556-8707-2μmol |

2-phenoxy-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide |

2034611-85-1 | 2μmol |

$57.0 | 2023-09-08 |

2-phenoxy-N-(thiophen-2-yl)(thiophen-3-yl)methylacetamide 関連文献

-

Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760

2034611-85-1 (2-phenoxy-N-(thiophen-2-yl)(thiophen-3-yl)methylacetamide) 関連製品

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 13769-43-2(potassium metavanadate)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 61389-26-2(Lignoceric Acid-d4)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬